4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, commonly referred to as SSR180711, is a synthetic compound categorized as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , ]. It plays a crucial role in scientific research, particularly in investigating the potential therapeutic benefits of α7 nAChR modulation in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease [, , , , , , , , , ].
Although detailed synthesis procedures for SSR180711 are not extensively discussed in the provided literature, its synthesis likely involves a multi-step process. It may involve reacting an appropriately substituted 1,4-diazabicyclo(3.2.2)nonane derivative with 4-bromobenzoyl chloride or a similar activated form of 4-bromobenzoic acid. This reaction would form the ester bond, leading to the final product. Further details on specific reaction conditions, reagents, and purification techniques remain to be explored. [, ]
SSR180711 acts as a selective partial agonist at the α7 nAChR. It binds to this receptor subtype with high affinity and elicits a partial activation response compared to the full agonist acetylcholine [, , , , , , , , , ]. This partial agonism potentially contributes to its favorable pharmacological profile by minimizing desensitization and adverse effects associated with full agonists.
Investigating α7 nAChR function: SSR180711 helps elucidate the role of α7 nAChRs in various physiological processes, including cognition, attention, and sensory gating [, , , , , , , , , ].
Evaluating potential therapeutic applications: SSR180711 serves as a valuable tool in preclinical models to assess the potential therapeutic benefits of α7 nAChR modulation in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease [, , , , , , , , , ].
Developing novel radioligands: The structure of SSR180711 serves as a template for developing PET and SPECT radioligands to visualize and quantify α7 nAChRs in the brain [, , , , , ]. This development is crucial for understanding α7 nAChR distribution and function in vivo and for evaluating drug candidates targeting this receptor.
Mapping drug distribution in the brain: Researchers have utilized mass spectrometry imaging techniques to map the distribution of SSR180711 in rat brain tissue []. This approach provides valuable insights into the drug's penetration and localization within specific brain regions, aiding in understanding its pharmacological effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: